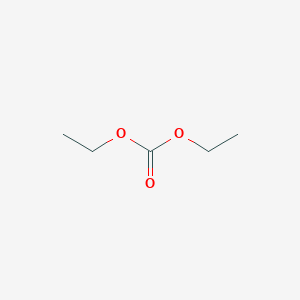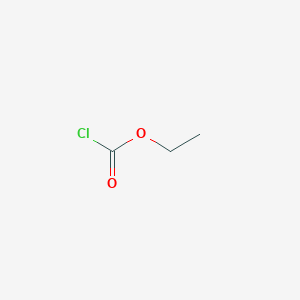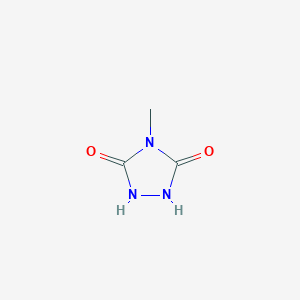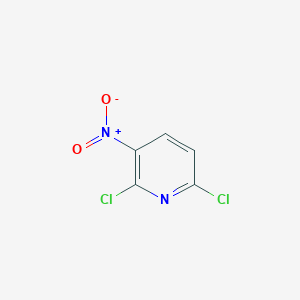
壬酰氯
概述
描述
Nonanoyl chloride, also known as pelargonyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is a colorless to slightly yellow liquid with a pungent odor. Nonanoyl chloride is primarily used as an intermediate in organic synthesis, particularly in the production of nonanoic acid derivatives .
科学研究应用
Nonanoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the acylation of amine groups in organic synthesis. It is also employed in the synthesis of various nonanoic acid derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
作用机制
Target of Action
Nonanoyl chloride, also known as Pelargonoyl chloride or Nonanoic acid chloride , is primarily used for the acylation of amine groups . The primary targets of Nonanoyl chloride are the amine groups present in various compounds, such as chitosan .
Mode of Action
Nonanoyl chloride interacts with its targets (amine groups) through a process called acylation . In this process, Nonanoyl chloride reacts with the amine groups, leading to the formation of an amide bond and the release of hydrochloric acid .
Biochemical Pathways
The acylation of amine groups by Nonanoyl chloride can affect various biochemical pathways, depending on the specific compound being acylated . For instance, when Nonanoyl chloride is used to acylate chitosan, it can improve the material properties and adsorption capacity of chitosan .
Pharmacokinetics
It’s important to note that nonanoyl chloride is a reactive compound that can react with water , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The acylation of amine groups by Nonanoyl chloride can lead to the formation of various products, depending on the specific amine being acylated . For example, Nonanoyl chloride has been used in the synthesis of N-nonanoyl piperonylamide, caged vanilloid, N-(4-hydroxy-3-methoxybenzyl)-N-(2-nitrobenzyl)-nonanoylamide, and n-benzylnonanamide .
Action Environment
The action of Nonanoyl chloride can be influenced by various environmental factors. For instance, Nonanoyl chloride is moisture sensitive , meaning that its reactivity and stability can be affected by the presence of water. Therefore, it is typically handled and stored under inert gas and in well-sealed containers to protect it from moisture .
生化分析
Biochemical Properties
Nonanoyl chloride has been used in the synthesis of various compounds, including N-nonanoyl piperonylamide and caged vanilloid
Cellular Effects
It is known that Nonanoyl chloride is moisture sensitive and reacts with water , which could potentially influence cell function. The exact impact on cell signaling pathways, gene expression, and cellular metabolism is not currently known.
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: Nonanoyl chloride can be synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the nonanoic acid is heated with the chlorinating agent to produce nonanoyl chloride and by-products such as sulfur dioxide (SO₂) or carbon monoxide (CO) .
Industrial Production Methods: On an industrial scale, nonanoyl chloride is produced by reacting nonanoic acid with phosgene (COCl₂). This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
化学反应分析
Types of Reactions: Nonanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Nonanoyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, nonanoyl chloride hydrolyzes to form nonanoic acid and hydrochloric acid (HCl).
Reduction: Nonanoyl chloride can be reduced to nonanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: React with nonanoyl chloride to form amides under mild conditions.
Alcohols: React with nonanoyl chloride in the presence of a base to form esters.
Water: Hydrolyzes nonanoyl chloride to nonanoic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Nonanoic Acid: Formed from hydrolysis.
相似化合物的比较
Octanoyl Chloride (C₈H₁₅ClO): Similar in structure but with one less carbon atom.
Decanoyl Chloride (C₁₀H₁₉ClO): Similar in structure but with one more carbon atom.
Lauroyl Chloride (C₁₂H₂₃ClO): Similar in structure but with three more carbon atoms.
Uniqueness: Nonanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in the synthesis of nonanoic acid derivatives, which have applications in various fields, including the production of fragrances, flavors, and pharmaceuticals .
属性
IUPAC Name |
nonanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYXUJLILNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042215 | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Nonanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-85-2 | |
| Record name | Nonanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Nonanoyl chloride in material science?
A1: Nonanoyl chloride serves as a key reagent in synthesizing modified polymers and materials. One prominent example is its use in modifying chitosan, a biopolymer derived from shellfish. By attaching nonanoyl groups to the chitosan backbone (N-nonanoylation), researchers have demonstrated a significant increase in the material's capacity to adsorb copper ions from solutions. [, ] This modification shows promise for applications in wastewater treatment and heavy metal removal.
Q2: How does the structure of Nonanoyl chloride impact its reactivity?
A2: Nonanoyl chloride possesses a highly reactive acyl chloride functional group (COCl). This group readily undergoes nucleophilic substitution reactions, making it ideal for attaching the nonanoyl group (CH3(CH2)7CO-) to various substrates. For example, it readily reacts with the hydroxyl groups of betulin to create betulin derivatives. [] Similarly, it can react with phenolic compounds, like 4-phenolsulfonate, to form esters. [, ]
Q3: What challenges are associated with using Nonanoyl chloride in synthesis, and how are they addressed?
A3: One challenge is the potential for unwanted side reactions, particularly the acid-induced isomerization of alkenes. This has been observed during the synthesis of (E)- and (Z)-3-hexenyl nonanoate. To circumvent this issue, researchers found that using triethylamine as a co-solvent effectively prevents isomerization by neutralizing the acidic byproducts formed during the reaction. []
Q4: Can Nonanoyl chloride be used to create amphiphilic molecules? If so, what applications do these molecules have?
A4: Yes, researchers have successfully utilized Nonanoyl chloride to create amphiphilic hyperbranched poly(sulfone-amine)s (HPSA). [] By reacting Nonanoyl chloride with the amine groups on the HPSA core, a hydrophobic shell is created around the hydrophilic core. These amphiphilic HPSA molecules demonstrate a remarkable ability to encapsulate water-soluble dyes like Congo red, methyl orange, and rose bengal. This dye-loading capacity, coupled with the reversible nature of dye release, opens exciting possibilities for applications in drug delivery, molecular recognition, and separation technologies.
Q5: Are there any studies investigating the catalytic properties of Nonanoyl chloride itself?
A5: While Nonanoyl chloride is primarily used as a reagent, studies have explored its behavior in the presence of catalysts. Research indicates that Nonanoyl chloride undergoes isomerization when heated with a palladium bromide (PdBr2) catalyst. [] This reaction leads to the formation of branched-chain acyl chlorides, highlighting the potential for Nonanoyl chloride to participate in more complex catalytic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)










